molecular formula C18H27N3O3S B5264048 N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-4-(ethylsulfonylamino)benzamide

N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-4-(ethylsulfonylamino)benzamide

Cat. No.: B5264048
M. Wt: 365.5 g/mol
InChI Key: CWYOKNXWYUBQFO-SJORKVTESA-N
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Description

N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-4-(ethylsulfonylamino)benzamide is a complex organic compound with potential applications in various scientific fields This compound features a cyclobutyl ring, a cyclopentylamino group, and an ethylsulfonylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-4-(ethylsulfonylamino)benzamide typically involves multiple steps, including the formation of the cyclobutyl ring, the introduction of the cyclopentylamino group, and the attachment of the ethylsulfonylamino group to the benzamide core. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-4-(ethylsulfonylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the functional groups, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its therapeutic potential, possibly as a drug candidate.

    Industry: Utilizing its unique properties in material science or as a specialty chemical.

Mechanism of Action

The mechanism by which N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-4-(ethylsulfonylamino)benzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-4-(ethylsulfonylamino)benzamide include other benzamide derivatives and compounds with cyclobutyl or cyclopentyl groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties. Comparing its reactivity, stability, and biological activity with similar compounds can highlight its potential advantages and applications.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and experimentation will continue to uncover its full potential and applications in various fields.

Properties

IUPAC Name

N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-4-(ethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-2-25(23,24)21-15-9-7-13(8-10-15)18(22)20-17-12-11-16(17)19-14-5-3-4-6-14/h7-10,14,16-17,19,21H,2-6,11-12H2,1H3,(H,20,22)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYOKNXWYUBQFO-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2CCC2NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N[C@H]2CC[C@H]2NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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